molecular formula C11H14O3 B1607061 4-tert-Butyl-5-methoxy-o-benzoquinone CAS No. 36122-03-9

4-tert-Butyl-5-methoxy-o-benzoquinone

Cat. No. B1607061
CAS RN: 36122-03-9
M. Wt: 194.23 g/mol
InChI Key: CWFFIAHHCALISQ-UHFFFAOYSA-N
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Description

4-tert-Butyl-5-methoxy-o-benzoquinone, also known as TMEQ or p-TBMPBQ, is a quinone molecule. It has an empirical formula of C11H14O3 and a molecular weight of 194.23 . It is a solid substance .


Physical And Chemical Properties Analysis

4-tert-Butyl-5-methoxy-o-benzoquinone is a solid substance . It has a melting point of 95.5-97 °C and a predicted boiling point of 295.0±40.0 °C . The predicted density is 1.08±0.1 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

Antioxidant Properties and Protection Against Mutagens

  • Elevation of Hepatic Glutathione S-transferase Activities : Dietary antioxidants like 2(3)-tert-butyl-4-hydroxyanisole (BHA) have been shown to decrease levels of mutagenic metabolites of benzo(a)pyrene, suggesting a role in protection against mutagens through the elevation of glutathione S-transferase activities (Benson et al., 1978).

Cancer Research

  • Initiating Activity in Two-Stage Transformation of Cells : 3-tert-Butyl-4-hydroxyanisole (3-BHA) and its metabolites, including tert-butyl-1,4-benzoquinone, have shown initiating activity in cell transformation assays, indicating a potential role in cancer research (Sakai et al., 1990).

Enzyme Inhibition

  • Selective 5-Lipoxygenase Inhibitors : Studies on methylated derivatives of 2-aryl-1,4-naphthoquinone, including compounds with tert-butyl groups, have shown them to be selective 5-lipoxygenase inhibitors. This could have implications in the development of anti-inflammatory drugs (Wurm & Schwandt, 2003).

Biofilm Eradication

  • Potential as a Topical Antibiofilm Agent : Tert-butyl benzoquinone, the oxidation product of tert-butyl hydroquinone, has shown potent activity against Staphylococcus aureus biofilms. This suggests its potential as a topical treatment for staphylococcal infections involving biofilms (Ooi et al., 2016).

Cell Death and Toxicity

  • Induction of Cell Death in Human Monocytic Leukemia Cells : Studies have shown that tert-butylhydroquinone and its metabolite tert-butylquinone induce cell death in human monocytic leukemia U937 cells. This highlights their potential cytotoxic effects and relevance in studies related to cell death mechanisms (Okubo et al., 2003).

Safety And Hazards

4-tert-Butyl-5-methoxy-o-benzoquinone is classified as a combustible solid . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

4-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFFIAHHCALISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=O)C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326650
Record name 4-tert-Butyl-5-methoxy-o-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-5-methoxy-o-benzoquinone

CAS RN

36122-03-9
Record name 4-tert-Butyl-5-methoxy-o-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Kashima, A Tomotake, Y Omote - The Journal of Organic …, 1987 - ACS Publications
… On the contrary, when o-benzoquinone 7b was irradiated in methanol, 4-tert-butylcatechol 6b and 4-tert-butyl-5-methoxy-o-benzoquinone 18 were obtained in 45% and 25% yields, …
Number of citations: 26 pubs.acs.org

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